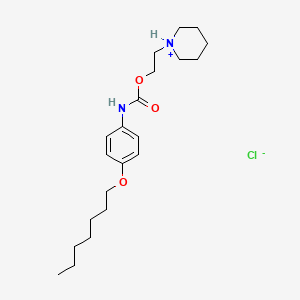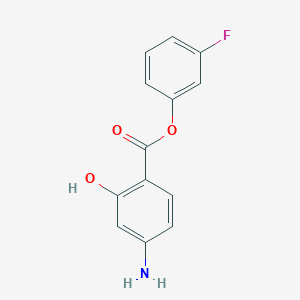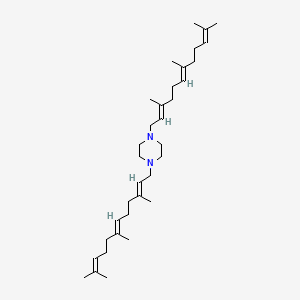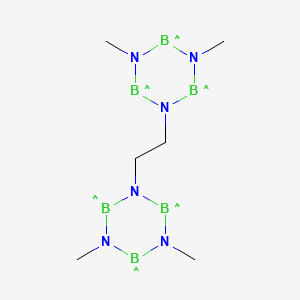![molecular formula C8H6Cl4O B14646902 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde CAS No. 52089-27-7](/img/structure/B14646902.png)
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a chlorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its four chlorine atoms and an aldehyde functional group attached to a bicyclo[2.2.1]heptene framework. Its molecular formula is C8H6Cl4O.
Métodos De Preparación
The synthesis of 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde typically involves the chlorination of bicyclo[2.2.1]hept-5-ene derivatives. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The aldehyde group can be introduced through subsequent oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents .
Análisis De Reacciones Químicas
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Aplicaciones Científicas De Investigación
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for understanding the behavior of halogenated organic molecules in biological systems.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals is ongoing. Its reactivity and functional groups make it a versatile intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms. The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products .
Comparación Con Compuestos Similares
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be compared to other similar compounds such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has additional chlorine atoms and carboxylic acid groups, making it more reactive in certain chemical reactions.
1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This ester derivative has different solubility and reactivity properties due to the presence of ester groups.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
52089-27-7 |
|---|---|
Fórmula molecular |
C8H6Cl4O |
Peso molecular |
259.9 g/mol |
Nombre IUPAC |
1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl4O/c9-5-6(10)8(12)3-7(5,11)1-4(8)2-13/h2,4H,1,3H2 |
Clave InChI |
PDQVNIYRPWXCGS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(CC1(C(=C2Cl)Cl)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



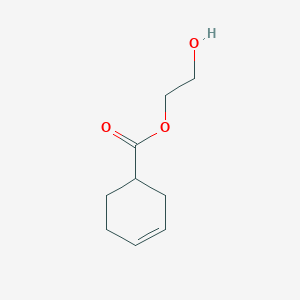
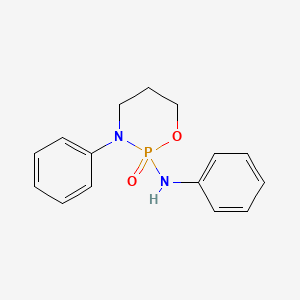
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

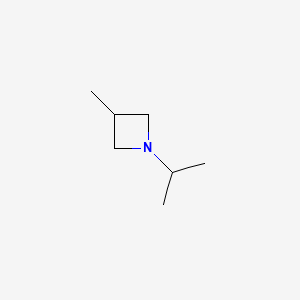
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
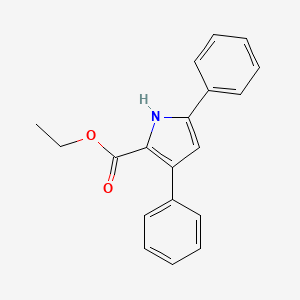
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
